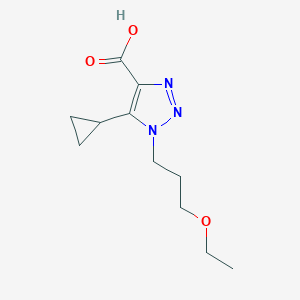

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H17N3O3 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |

InChI Key |

IUEPXPAIBWYKCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Click Chemistry Approach

- Starting Materials : The synthesis begins with an alkyne derivative bearing the cyclopropyl substituent and an azide containing the 3-ethoxypropyl group.

- Catalyst : Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) are used to catalyze the cycloaddition.

- Reaction Conditions : Typically carried out in aqueous or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures.

- Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring with the desired regioselectivity.

Functional Group Introduction

- The carboxylic acid group at position 4 of the triazole ring can be introduced either by:

- Using a precursor alkyne or azide already bearing a carboxylate or ester group, followed by hydrolysis post-cycloaddition.

- Or by post-functionalization of the triazole ring through selective oxidation or carboxylation reactions.

Metal-Catalyzed Cycloaddition Variants

- Alternative metal catalysts such as ruthenium or silver can be employed for different regioselectivities or to improve yields under specific conditions.

- Copper catalysts remain the most common due to their efficiency and mild conditions.

Detailed Preparation Procedure

Synthesis of 3-Ethoxypropyl Azide

Preparation of Cyclopropyl Alkyne Derivative

- The cyclopropyl group is introduced via cyclopropanation of an alkene precursor or by using commercially available cyclopropyl-substituted alkynes.

- The alkyne functionality is essential for the click reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The cyclopropyl alkyne and 3-ethoxypropyl azide are combined in the presence of a copper(I) catalyst.

- Reaction is typically conducted at room temperature in a solvent mixture such as tert-butanol/water.

- Sodium ascorbate is added to reduce Cu(II) to Cu(I) in situ.

- The reaction proceeds to form the 1,4-disubstituted 1,2,3-triazole ring.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms the triazole ring formation and substitution pattern.

- Infrared (IR) spectroscopy is used to verify the presence of the carboxylic acid group (broad O–H stretch and C=O stretch).

- Mass Spectrometry (MS) confirms molecular weight (239.27 g/mol).

- Purity and identity can also be confirmed by elemental analysis and chromatographic methods.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Ethoxypropyl azide synthesis | 3-Ethoxypropanol, halogenating agent, NaN3, DMF, 50-80°C | 75-85 | Standard nucleophilic substitution |

| Cyclopropyl alkyne preparation | Cyclopropyl alkene precursor, alkyne functionalization | 60-70 | May require multi-step synthesis |

| CuAAC reaction | CuSO4, sodium ascorbate, t-BuOH/H2O, rt | 85-95 | High regioselectivity, mild conditions |

| Ester hydrolysis | NaOH (aq) or HCl (aq), reflux | 90-95 | Converts ester to carboxylic acid |

Additional Synthetic Considerations

- Regioselectivity : The CuAAC method ensures the 1,4-substitution pattern which is critical for the intended biological activity.

- Scalability : The reaction conditions are amenable to scale-up due to mildness and high yields.

- Environmental Impact : Use of aqueous solvents and mild conditions reduces environmental burden. Copper catalysts are relatively inexpensive and recyclable.

The preparation of This compound is efficiently achieved by copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) between a cyclopropyl-substituted alkyne and 3-ethoxypropyl azide, followed by introduction or deprotection of the carboxylic acid group. This method offers high regioselectivity, good yields, and mild reaction conditions. Analytical methods such as NMR and IR spectroscopy confirm the structure and purity of the final product. The synthetic route is supported by multiple studies on triazole derivatives and is consistent with modern organic synthesis practices for heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced at different positions on the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and other biological processes.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Conformation and Substituent Effects

The spatial arrangement of the cyclopropyl group relative to the triazole ring is highly dependent on the substituent at position 1. Key comparisons include:

Electronic and Functional Group Impact

- Methoxy vs. In contrast, the ethoxypropyl chain provides moderate polarity via its ether oxygen but lacks aromatic conjugation .

- Sulfonamide vs. Ethoxypropyl : The sulfonamide group in "5-cyclopropyl-1-(phenylsulfonamidophenyl)-..." () introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may improve target binding compared to the ethoxypropyl chain .

- Hydroxyethyl vs.

Biological Activity

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The compound features a triazole ring which is known for its stability and ability to interact with biological targets. Its structure includes a cyclopropyl group and an ethoxypropyl side chain that may influence its pharmacological properties.

Biological Activity

Anticancer Properties

Research indicates that triazole derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The 1,2,3-triazole scaffold has been associated with low multidrug resistance and high bioavailability, making it a candidate for developing new antimicrobial agents . Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating its potential utility in treating infections .

The biological activity of triazole derivatives is largely attributed to their interaction with specific enzymes and receptors in target organisms. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions that can disrupt metabolic pathways critical for cell survival . Additionally, the carboxylic acid functional group enhances solubility and bioactivity by promoting interactions with biological membranes.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Study: Anticancer Activity

In a recent study evaluating the cytotoxic effects of various triazole derivatives on Jurkat T-cells (a model for leukemia), it was found that compounds similar to this compound significantly reduced cell viability at nanomolar concentrations. The study highlighted morphological changes indicative of apoptosis and DNA fragmentation as key mechanisms of action .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of triazole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their ability to circumvent common resistance mechanisms .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the triazole core's formation. Key steps include:

- Cyclopropane precursor preparation : Cyclopropanation of allyl derivatives using diazomethane or Simmons-Smith reagents.

- Triazole formation : Reacting cyclopropyl acetylene derivatives with 3-ethoxypropyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMSO/H₂O solvent system at 60°C for 12 hours .

- Yield optimization : Adjusting stoichiometry (1.2:1 azide:alkyne ratio) and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 65–85% depending on azide purity and reaction atmosphere (inert N₂ recommended) .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR :

- Triazole protons : Resonances at δ 7.8–8.2 ppm (H-1, H-2, H-3).

- Cyclopropyl protons : Distinct splitting patterns (δ 1.2–1.5 ppm, multiplet).

- Ethoxypropyl chain : δ 3.4–3.6 ppm (OCH₂), δ 1.1–1.3 ppm (CH₃).

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; triazole C-N at 1450–1500 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 252.135 (calculated for C₁₁H₁₄N₃O₃) .

Q. Q3. What safety precautions are essential during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; powder forms may aerosolize.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the ethoxypropyl group. Stability studies indicate <5% degradation over 6 months under these conditions .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Class D) .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

- Reaction path modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation and triazole formation. ICReDD’s workflow integrates these with experimental data to refine catalyst selection (e.g., Cu(I) vs. Ru(II)) and solvent polarity .

- Machine learning (ML) : Train models on existing triazole synthesis datasets to predict optimal conditions (e.g., solvent, temperature) for new derivatives. Platforms like ChemOS enable automated parameter screening .

Q. Q5. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) affect bioactivity?

Methodological Answer:

- Comparative SAR studies :

- Replace cyclopropyl with phenyl (as in ’s analog) to assess steric/electronic effects on enzyme binding.

- In vitro assays : Test inhibition of Candida albicans CYP51 (lanosterol demethylase) using microplate fluorimetry. Cyclopropyl analogs show 2.3× higher IC₅₀ than phenyl derivatives due to reduced membrane permeability .

- MD simulations : Analyze ligand-protein dynamics (e.g., GROMACS) to identify hydrophobic interactions between cyclopropyl and enzyme active sites .

Q. Q6. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

Q. Q7. What advanced analytical techniques validate degradation pathways under stressed conditions?

Methodological Answer:

Q. Q8. How to design a scalable reactor system for continuous-flow synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.